molecular formula C2H8O6Zn B14776932 Bis(formyloxy)ZINC dihydrate

Bis(formyloxy)ZINC dihydrate

Cat. No.: B14776932
M. Wt: 193.5 g/mol
InChI Key: YBPCLGXDVHWAAI-UHFFFAOYSA-N
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Description

Bis(formyloxy)ZINC dihydrate, also known as zinc formate dihydrate, is a chemical compound with the molecular formula C2H2O4Zn.2H2O. It is a zinc salt of formic acid and is commonly used in various industrial and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(formyloxy)ZINC dihydrate can be synthesized through the reaction of zinc oxide or zinc hydroxide with formic acid. The reaction typically occurs in an aqueous medium and involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

Bis(formyloxy)ZINC dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(formyloxy)ZINC dihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(formyloxy)ZINC dihydrate involves its ability to release zinc ions (Zn2+), which play crucial roles in various biochemical processes. Zinc ions can act as cofactors for enzymes, stabilize protein structures, and participate in signal transduction pathways. The release of zinc ions from this compound can influence cellular functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(formyloxy)ZINC dihydrate is unique due to its specific formate ligands, which provide distinct reactivity and solubility properties compared to other zinc salts. Its ability to release zinc ions in a controlled manner makes it valuable in various applications .

Properties

Molecular Formula

C2H8O6Zn

Molecular Weight

193.5 g/mol

IUPAC Name

formic acid;zinc;dihydrate

InChI

InChI=1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2;

InChI Key

YBPCLGXDVHWAAI-UHFFFAOYSA-N

Canonical SMILES

C(=O)O.C(=O)O.O.O.[Zn]

Origin of Product

United States

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